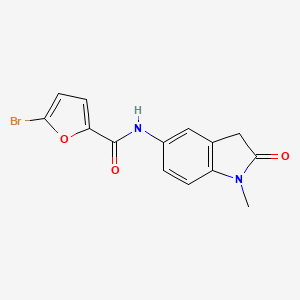

5-bromo-N-(1-methyl-2-oxoindolin-5-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-bromo-N-(1-methyl-2-oxoindolin-5-yl)furan-2-carboxamide” is a chemical compound that has been studied for its potential antitumor properties . It belongs to the class of organic compounds known as 2-furanilides .

Molecular Structure Analysis

The molecular structure of “5-bromo-N-(1-methyl-2-oxoindolin-5-yl)furan-2-carboxamide” can be represented by the InChI code:1S/C9H8BrNO/c1-11-8-3-2-7 (10)4-6 (8)5-9 (11)12/h2-5,12H,1H3 . This indicates the presence of a bromine atom, a nitrogen atom, and an oxygen atom in the molecule. Chemical Reactions Analysis

While specific chemical reactions involving “5-bromo-N-(1-methyl-2-oxoindolin-5-yl)furan-2-carboxamide” are not available, related compounds have shown notable cytotoxicity toward human cancer cell lines . This suggests that they may interact with biological systems in a way that disrupts cell function.Physical And Chemical Properties Analysis

The physical and chemical properties of “5-bromo-N-(1-methyl-2-oxoindolin-5-yl)furan-2-carboxamide” include a molecular weight of 226.07 . It is a solid at room temperature .Scientific Research Applications

- Some indole derivatives, including those based on the 2-oxoindoline scaffold, have been explored as potential anti-HIV agents .

- While specific studies on 5-bromo-N-(1-methyl-2-oxoindolin-5-yl)furan-2-carboxamide are limited, related indole compounds have shown cytotoxic effects against cancer cells.

Anti-HIV Activity

Cytotoxicity and Anticancer Potential

Safety and Hazards

The safety information available indicates that “5-bromo-N-(1-methyl-2-oxoindolin-5-yl)furan-2-carboxamide” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements include H301, H315, H318, H335 , indicating that it is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

The future directions for research into “5-bromo-N-(1-methyl-2-oxoindolin-5-yl)furan-2-carboxamide” could involve further investigation into its potential as an antitumor agent . This could include studies into its mechanism of action, its effects on different types of cancer cells, and its potential side effects. Additionally, research could be conducted into methods for synthesizing this compound more efficiently or in larger quantities.

Mechanism of Action

Target of Action

The compound, also known as 5-bromo-N-(1-methyl-2-oxo-3H-indol-5-yl)furan-2-carboxamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may affect multiple biochemical pathways. For instance, it may influence pathways related to inflammation, viral replication, cancer progression, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

Based on the known biological activities of indole derivatives , it can be inferred that the compound may have a range of effects at the molecular and cellular levels, potentially influencing processes such as inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, and more .

properties

IUPAC Name |

5-bromo-N-(1-methyl-2-oxo-3H-indol-5-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O3/c1-17-10-3-2-9(6-8(10)7-13(17)18)16-14(19)11-4-5-12(15)20-11/h2-6H,7H2,1H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBERFYLWRBZYOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(1-methyl-2-oxoindolin-5-yl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 6-oxo-2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B2380255.png)

![N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2380257.png)

![3-Amino-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2380259.png)

![7-Methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2380260.png)

![5-Chloro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2380263.png)

![1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-phenyl-2-pyrazoline](/img/structure/B2380266.png)

![3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2380267.png)